molecular formula C9H12O2S B1605242 Phenyl isopropyl sulfone CAS No. 4238-09-9

Phenyl isopropyl sulfone

Cat. No. B1605242
Key on ui cas rn: 4238-09-9
M. Wt: 184.26 g/mol
InChI Key: IJTSQCOXRMHSCS-UHFFFAOYSA-N
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Patent
US08410100B2

Procedure details

3-Isopropylsulfonylaniline was synthesized in analogy to 3-ethylsulfonylaniline starting with 3-(isopropylsulfonyl)-benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=1)[NH2:9])(=[O:5])=[O:4])[CH3:2].[CH:13](S(C1C=CC=CC=1)(=O)=O)(C)C>>[CH:1]([S:3]([C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=1)[NH2:9])(=[O:5])=[O:4])([CH3:13])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S(=O)(=O)C=1C=C(N)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)S(=O)(=O)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)S(=O)(=O)C=1C=C(N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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